3D Character Advantage of the 1,4-Thiazepanone Scaffold vs. Flat Aromatic Fragments in Screening Library Design
The 1,4-thiazepanone scaffold (core of 7-phenyl-1,4-thiazepan-5-one) is explicitly characterized as possessing 'highly 3D character' and is 'currently underrepresented in fragment screening libraries' . This contrasts with the predominant flat (sp²-rich) aromatic fragments that populate most commercial screening collections. While the Pandey et al. paper does not provide a single numeric '3D score' for this specific compound, the systematic advantage of 3D-enriched fragments over flat fragments for targeting challenging protein-protein interaction sites such as BET bromodomains has been demonstrated in the same research program, where a 1,4-acylthiazepane fragment derived from this chemotype showed ligand-efficient binding .
| Evidence Dimension | 3D character / conformational diversity of fragment scaffold |
|---|---|
| Target Compound Data | 1,4-Thiazepanone scaffold classified as 'highly 3D character' and underrepresented in screening libraries |
| Comparator Or Baseline | Predominantly flat (sp²) aromatic fragments in standard commercial screening libraries; 1,4-thiazepanones noted as underrepresented |
| Quantified Difference | No single numeric 3D descriptor reported for this specific compound; qualitative classification as 'highly 3D' vs. predominantly planar aromatic baseline |
| Conditions | Fragment library analysis context (Org. Lett. 2020); no direct head-to-head crystallographic comparison available for this specific CAS number |
Why This Matters
Procurement of 7-phenyl-1,4-thiazepan-5-one as a 3D fragment building block addresses a documented gap in screening library diversity, potentially improving hit-finding success against targets that have proven intractable with flat aromatic fragments.
- [1] Pandey, A. K., Kirberger, S. E., Johnson, J. A., Kimbrough, J. R., Partridge, D. K. D., & Pomerantz, W. C. K. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters, 22(10), 3946–3950. View Source
- [2] Johnson, J. A., Nicolaou, C. A., Kirberger, S. E., Pandey, A. K., Hu, H., & Pomerantz, W. C. K. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 10(12), 1648–1654. View Source
